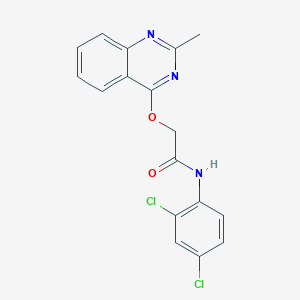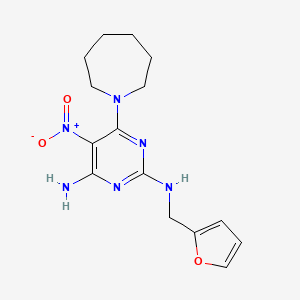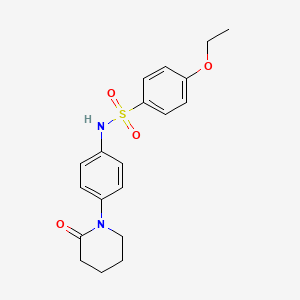
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H8F3N3 . It is also known by other names such as 4-pyrazol-1-yl-phenylamine, 4-1h-pyrazol-1-yl benzenamine, and 4-1h-pyrazol-1-yl-phenylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CN (N=C1)C2=CC=C (C=C2)N . This indicates that the compound contains a pyrazolyl group attached to an aniline group, with a trifluoromethyl group attached to the pyrazolyl group.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Medicinal Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is widely used in medicinal chemistry for the development of new therapeutic agents. Its unique structure, featuring both a pyrazole ring and a trifluoromethyl group, makes it a valuable scaffold for designing inhibitors of various enzymes and receptors. This compound has shown potential in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Agrochemical Research
In agrochemical research, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is utilized in the synthesis of novel pesticides and herbicides. Its ability to interfere with specific biological pathways in pests and weeds makes it an effective component in the formulation of agrochemicals. Researchers are exploring its use to enhance crop protection and yield .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including electronics, automotive, and aerospace .
Organic Synthesis
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various chemical reactions, such as coupling reactions, cyclizations, and functional group transformations. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Catalysis
In the field of catalysis, this compound is employed as a ligand in the development of catalytic systems. Its unique electronic and steric properties enable the formation of highly active and selective catalysts for various chemical transformations. These catalysts are used in industrial processes to improve efficiency and selectivity, reducing waste and energy consumption .
Analytical Chemistry
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline: is used in analytical chemistry for the detection and quantification of various analytes. Its incorporation into sensors and detection systems enhances sensitivity and selectivity. This application is particularly important in environmental monitoring, food safety, and clinical diagnostics .
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that the trifluoromethyl group in the compound could potentially interact with various biological targets due to its unique electronic and steric properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline interacts with its targets .
Propriétés
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULHPJPZUKSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)


![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)


![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

